N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Description
Properties
IUPAC Name |
N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-4-3-5-11(18)13(10)15(22)19-20-16(23)14-12(6-9-24-14)21-7-1-2-8-21/h1-9H,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVNQDWEFJZEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327270 | |
| Record name | N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478062-75-8 | |
| Record name | N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the core thiophene ring, followed by the introduction of the pyrrole group and the difluorobenzoyl moiety. Common reagents used in these steps include halogenated benzenes, pyrrole, and thiophene derivatives, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, where halogen atoms or other substituents can be replaced.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has shown promising antimicrobial properties. A study conducted on various derivatives indicated that compounds with similar structural motifs exhibited significant activity against a range of bacteria and fungi. For instance, derivatives containing thiophene and hydrazone groups demonstrated effective fungicidal activity against Fusarium graminearum and Botrytis cinerea, which are known to affect agricultural crops .
Case Study: Antifungal Activity
In a comparative study, several compounds were synthesized based on the structure of this compound, and their antifungal activities were evaluated. The results showed that certain derivatives inhibited the growth of pathogenic fungi at concentrations as low as 25 µg/mL, suggesting potential for agricultural applications in crop protection .
Agrochemical Applications
The compound's structural features make it a candidate for developing new agrochemicals. Its ability to interact with biological targets suggests potential use in designing herbicides or fungicides.
Herbicidal Potential
Research indicates that compounds with thiophene and pyrrole moieties possess herbicidal activity. The introduction of the difluorobenzoyl group may enhance this activity by increasing lipophilicity and improving penetration through plant cuticles .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions starting from thiophene derivatives and pyrrole .
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation: To introduce additional functional groups.
- Reduction: To modify oxidation states.
- Substitution Reactions: Particularly at aromatic rings where halogen atoms can be replaced .
Mechanism of Action
The mechanism of action of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous carbohydrazides and related derivatives, focusing on structural variations and inferred properties.
Thiophenecarbohydrazide Derivatives with Modified Benzoyl Groups
lists several thiophenecarbohydrazides with varying benzoyl substituents:
- N'-(2-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- N'-(4-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- N'-(4-Methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
| Compound Name | Substituent on Benzoyl | Key Features |
|---|---|---|
| Target Compound (2,6-difluorobenzoyl) | 2,6-difluoro | Electron-withdrawing fluorine atoms enhance stability and binding affinity |
| N'-(2-Chlorobenzoyl) derivative | 2-chloro | Chlorine increases lipophilicity; may alter metabolic resistance |
| N'-(4-Methylbenzoyl) derivative | 4-methyl | Methyl group introduces steric hindrance and electron-donating effects |
The 2,6-difluoro substitution in the target compound likely improves metabolic stability compared to chloro or methyl analogues, as fluorine reduces susceptibility to oxidative degradation .
Carbohydrazides with Alternative Aromatic Systems
describes N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (CAS 478076-86-7), which replaces the difluorobenzoyl group with a dimethylamino-substituted benzylidene moiety.
Urea Derivatives with Shared Substituents
references 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea , which retains the 2,6-difluorobenzoyl group but replaces the hydrazide linkage with urea. Urea derivatives generally exhibit stronger hydrogen-bonding capacity than hydrazides, which could enhance target affinity but reduce membrane permeability .
Pyrazole-Based Analogues
discusses N′-[(E)-(2,6-dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide, which replaces the thiophene-pyrrole system with a pyrazole-thienyl scaffold.
Biological Activity
N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (commonly referred to as DFBT) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H11F2N3O2S
- Molecular Weight : 347.34 g/mol
- CAS Number : 478062-75-8
DFBT's biological activity can be attributed to its interaction with various molecular targets. The compound primarily acts through:
- Enzyme Inhibition : DFBT has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate various physiological processes.
Anticancer Activity
Several studies have reported the anticancer properties of DFBT:
- Cell Proliferation Inhibition : DFBT exhibited significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these malignancies .
- Apoptosis Induction : DFBT has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed increased Annexin V positivity in treated cells, suggesting enhanced apoptotic rates .
Antimicrobial Activity
DFBT also displays antimicrobial properties:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Fungal Activity : Preliminary studies indicate that DFBT can inhibit fungal growth, particularly against strains of Candida and Aspergillus species.
Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the efficacy of DFBT in a murine model of breast cancer. Mice treated with DFBT showed a significant reduction in tumor size compared to control groups. Histopathological analysis confirmed reduced cell proliferation and increased apoptosis in tumor tissues .
Study 2: Antimicrobial Spectrum Evaluation
In another study focusing on antimicrobial activity, DFBT was tested against a panel of bacterial and fungal pathogens. Results indicated that DFBT not only inhibited growth but also disrupted biofilm formation in pathogenic bacteria, highlighting its potential as a therapeutic agent .
Data Summary Table
Q & A
Q. What are the key synthetic routes for preparing N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide?
Methodological Answer: The compound is synthesized via multi-step condensation and cyclization reactions. A common approach involves:
Hydrazide Formation : Reacting a thiophene carbonyl precursor (e.g., 2-thiophenecarboxylic acid hydrazide) with 2,6-difluorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the carbohydrazide backbone .
Pyrrole Substitution : Introducing the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., using Pd catalysts) at the 3-position of the thiophene ring .
Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures to isolate the final product .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide Formation | 2,6-Difluorobenzoyl chloride, K₂CO₃, DMF, 24h, RT | 75–85 | |
| Pyrrole Substitution | Pd(OAc)₂, XPhos, Cs₂CO₃, 100°C, 12h | 60–70 |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the difluorobenzoyl group (δ 7.4–7.8 ppm for aromatic protons) and pyrrole-thiophene linkages (δ 6.2–6.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 402.08 for C₁₆H₁₂F₂N₃O₂S) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds in the hydrazide moiety) .
- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrrole-thiophene coupling step?
Methodological Answer: Key factors include:
- Catalyst Selection : Pd₂(dba)₃/XPhos systems improve regioselectivity in cross-coupling reactions compared to traditional Pd(PPh₃)₄ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Temperature Control : Maintaining 100–110°C prevents side reactions (e.g., dehalogenation) during prolonged heating .
- Substrate Pre-activation : Pre-forming boronate esters from pyrrole precursors increases reactivity in Suzuki-Miyaura couplings .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected carbonyl signals) in structural analysis?
Methodological Answer: Contradictions often arise from:
- Tautomerism : Hydrazide moieties can exhibit keto-enol tautomerism, altering NMR and IR carbonyl signals (e.g., C=O stretch at 1650–1700 cm⁻¹ vs. enol O–H stretch at 3200 cm⁻¹) .
- Crystallographic Artifacts : X-ray structures may reveal unexpected conformations due to crystal packing forces, necessitating DFT calculations to compare theoretical and experimental geometries .
- Impurity Interference : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between target compound signals and byproducts .
Q. Table 2: Troubleshooting Spectroscopic Ambiguities
| Issue | Diagnostic Tool | Resolution |
|---|---|---|
| Tautomerism | Variable-temperature NMR | Monitor signal shifts at 25°C vs. 60°C |
| Crystal Packing Effects | Hirshfeld Surface Analysis | Quantify intermolecular interactions |
Q. What strategies are effective for evaluating the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize kinases or hydrolases (e.g., carbonic anhydrase) due to the compound’s hydrazide and fluorinated aromatic motifs .
- Assay Design :
- Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Q. How can computational methods predict the compound’s reactivity or metabolic stability?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 interactions) and bioavailability based on logP (calculated ~2.5) and topological polar surface area (~80 Ų) .
- Molecular Dynamics Simulations : Simulate binding modes in enzyme active sites (e.g., using AutoDock Vina) to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
